Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis- (9CI) Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis- (9CI)
Brand Name: Vulcanchem
CAS No.: 118147-73-2
VCID: VC0055011
InChI: InChI=1S/C10H15ClO3/c1-10(2)6(4-9(13)14)3-7(10)8(12)5-11/h6-7H,3-5H2,1-2H3,(H,13,14)/t6-,7+/m1/s1
SMILES: CC1(C(CC1C(=O)CCl)CC(=O)O)C
Molecular Formula: C10H15ClO3
Molecular Weight: 218.68 g/mol

Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis- (9CI)

CAS No.: 118147-73-2

Main Products

VCID: VC0055011

Molecular Formula: C10H15ClO3

Molecular Weight: 218.68 g/mol

Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis- (9CI) - 118147-73-2

CAS No. 118147-73-2
Product Name Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis- (9CI)
Molecular Formula C10H15ClO3
Molecular Weight 218.68 g/mol
IUPAC Name 2-[(1R,3R)-3-(2-chloroacetyl)-2,2-dimethylcyclobutyl]acetic acid
Standard InChI InChI=1S/C10H15ClO3/c1-10(2)6(4-9(13)14)3-7(10)8(12)5-11/h6-7H,3-5H2,1-2H3,(H,13,14)/t6-,7+/m1/s1
Standard InChIKey YKHQMBBVOBOHDT-RQJHMYQMSA-N
Isomeric SMILES CC1([C@H](C[C@H]1C(=O)CCl)CC(=O)O)C
SMILES CC1(C(CC1C(=O)CCl)CC(=O)O)C
Canonical SMILES CC1(C(CC1C(=O)CCl)CC(=O)O)C
Synonyms Cyclobutaneacetic acid, 3-(chloroacetyl)-2,2-dimethyl-, cis- (9CI)
PubChem Compound 14046467
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator